molecular formula C9H11BrClN B1523042 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1073968-64-5

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1523042
CAS No.: 1073968-64-5
M. Wt: 248.55 g/mol
InChI Key: RPHAEDCEIPCYBX-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. It is characterized by the presence of a bromine atom at the 5th position of the quinoline ring and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have diverse biological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAEDCEIPCYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673173
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073968-64-5
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3,4-tetrahydroquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

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